N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide scaffold linked via an ethyl chain to a 6-methoxy-substituted indole moiety. The indole group, a common pharmacophore in medicinal chemistry, is associated with interactions with serotonin receptors and enzymes like cyclooxygenase .
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-4-5-13-11(10-18-14(13)9-12)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPHMYCWFEFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated at the 6-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Group: The ethyl group is introduced at the 3-position of the indole ring through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reaction: Finally, the indole and thiophene moieties are coupled together using a carboxylation reaction, where the carboxamide group is introduced using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of alcohols and amines
Substitution: Formation of halogenated or aminated derivatives
Scientific Research Applications
Chemical Properties and Structure
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has the molecular formula and a molecular weight of 300.37 g/mol. The compound features an indole moiety, which is known for its biological significance, and a thiophene carboxamide group that may enhance its pharmacological properties .
Anticancer Activity
Recent studies have indicated that compounds with indole and thiophene structures exhibit significant anticancer properties. For instance, research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may possess similar properties due to its structural features .
Antimicrobial Properties
The indole-based compounds have also been investigated for their antimicrobial activities. The presence of the thiophene ring in this compound could enhance its efficacy against bacterial and fungal strains. Studies have demonstrated that modifications in the indole structure can lead to improved antimicrobial activity .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of indole derivatives. This compound may have potential applications in treating neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 6-methoxyindole with thiophene derivatives under specific conditions to yield the desired carboxamide product. The structure-activity relationship (SAR) studies indicate that variations in substituents on the indole or thiophene rings can significantly affect biological activity, emphasizing the importance of optimizing these parameters for enhanced efficacy .
Table 1: Summary of Synthetic Methods
| Methodology | Key Features | Yield (%) | References |
|---|---|---|---|
| Carbamoylation | Utilizes isocyanates | High | |
| Direct coupling | Indole with thiophene | Moderate | |
| Microwave-assisted synthesis | Faster reactions | High |
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of this compound, researchers found that it exhibited significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through caspase activation and inhibited key signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed promising inhibitory effects, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Structural Features
The table below highlights structural variations and their implications:
Key Observations :
- Indole vs. Thiophene/Furan : Indole-containing compounds (e.g., target compound) exhibit stronger interactions with neurotransmitter receptors, while furan/thiophene analogs prioritize metabolic stability .
- Multi-Heterocyclic Systems : Compounds with pyridine, imidazole, or triazole moieties (e.g., ) show broader pharmacological profiles but face bioavailability challenges due to higher molecular weights.
Key Findings :
- Anticancer Activity : Benzo[b]thiophene derivatives (e.g., ) show IC50 values in the low micromolar range, suggesting the target compound’s indole group may enhance potency through similar mechanisms.
- Antimicrobial Efficacy : Thiadiazole and triazole-containing analogs () demonstrate broad-spectrum activity, likely due to electrophilic substituents disrupting microbial membranes.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Stability |
|---|---|---|---|---|
| Target Compound | ~340 | 2.8 | 0.12 (aqueous) | Stable at pH 4–8 |
| N-(2-(Furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide | 313 | 3.1 | 0.08 | Photosensitive |
| N-(2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide | 372 | 1.9 | 0.25 | Hydrolysis-prone |
| 5-Chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide | 332 | 2.5 | 0.15 | Thermal stability |
Insights :
- logP Trends : Indole and benzo[b]thiophene derivatives exhibit higher lipophilicity (logP >3), favoring membrane permeability but limiting aqueous solubility .
- Stability : Thiophene-carboxamides with electron-withdrawing groups (e.g., nitro ) show lower thermal stability, while halogenated analogs () resist degradation.
Research Implications
- Drug Design : The target compound’s indole-thiophene hybrid structure offers a balance between receptor affinity and metabolic stability, making it a candidate for CNS-targeted therapies .
- Synthetic Challenges: Multi-heterocyclic analogs (e.g., ) require advanced coupling techniques, as noted in ’s stepwise synthesis protocols.
- Contradictions: While nitro-substituted thiophenes () show genotoxicity, methoxy and chloro analogs () mitigate such risks, emphasizing substituent selection.
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.39 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a thiophene ring that enhances its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research has shown that derivatives of indole, including this compound, exhibit significant antimicrobial properties. In vitro studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 5.00 | 10.00 |
| Candida albicans | 3.00 | 6.00 |
These results indicate that this compound is particularly effective against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Cytotoxic Activity
The cytotoxic effects of the compound have also been investigated in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined in studies involving HeLa cells and other cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 22.0 |
| A549 | 18.5 |
| L1210 | 25.0 |
These findings suggest that the compound exhibits moderate cytotoxicity, making it a potential candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.
- Antibiofilm Activity : It reduces biofilm formation in pathogenic bacteria, thereby enhancing its efficacy against infections associated with biofilms.
- Synergistic Effects : In combination studies with other antibiotics like Ciprofloxacin, the compound demonstrated synergistic effects, lowering the MIC values of these drugs .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
-
Study on MRSA : A recent study demonstrated that N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide significantly reduced bacterial load in MRSA-infected mice models.
- Findings : The treated group showed a reduction in infection severity and improved survival rates compared to controls.
- Anticancer Efficacy : In vitro tests on human cancer cell lines revealed that
Q & A
Basic: What are the standard synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide?
The synthesis typically involves amidation of thiophene-2-carbonyl chloride with an indole-ethylamine precursor. A common method includes:
- Reacting 6-methoxy-1H-indole derivatives with ethylamine intermediates under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere).
- Purification via reverse-phase HPLC (e.g., methanol-water gradients) to isolate the product, yielding ~47–67% .
- Critical steps: Protection of reactive groups (e.g., methoxy on indole), stoichiometric control of acylating agents, and inert reaction conditions to prevent oxidation .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbon environments .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and NH/OH stretches (~3200–3500 cm⁻¹) .
- LC-MS/HRMS : Validation of molecular weight and purity (e.g., [M+H]⁺ peaks) .
- Melting point analysis : Consistency checks (e.g., 190–226°C for related analogs) .
Advanced: How can conflicting NMR data between synthesized batches be resolved?
Discrepancies often arise from rotamers , impurities, or crystallographic packing effects. Strategies include:
- 2D NMR (e.g., COSY, HSQC) to assign overlapping signals and verify connectivity .
- X-ray crystallography : Resolve ambiguities using single-crystal structures to confirm bond angles and dihedral orientations (e.g., thiophene-indole dihedral angles of 8.5–13.5° in analogs) .
- Variable-temperature NMR : Suppress dynamic effects causing signal splitting .
Advanced: What strategies optimize the yield of the amidation step in the synthesis?
Key factors:
- Catalyst selection : Use DMAP or HOBt to enhance acyl transfer efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Stoichiometry : Excess acyl chloride (1.2–1.5 eq) drives the reaction to completion .
- Reaction monitoring : TLC or in-situ IR to track progress and minimize side products .
Basic: What biological activities have been reported for related thiophene carboxamides?
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial cell wall synthesis via lipid II binding (MIC: 2–8 µg/mL for Gram-positive strains) .
- Anticancer potential : Apoptosis induction in cancer cell lines (IC₅₀: 10–50 µM) via ROS generation .
- Mechanistic studies : Use fluorescence polarization assays to evaluate target engagement .
Advanced: How do structural modifications (e.g., substituents on indole or thiophene) affect bioactivity?
- Indole modifications : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency but reduce solubility .
- Thiophene substitution : Methyl groups at position 3 improve metabolic stability in hepatocyte assays .
- Methodology : Conduct SAR studies using combinatorial libraries and in silico docking (e.g., AutoDock Vina) to prioritize analogs .
Basic: What are the recommended crystallization conditions for this compound?
- Solvent system : Acetonitrile or methanol-water mixtures (7:3 v/v) for slow evaporation .
- Temperature : 4°C to promote nucleation .
- Purity check : Pre-crystallization HPLC (>95% purity) to avoid polymorphic mixtures .
Advanced: How to analyze hydrogen bonding and supramolecular interactions in the crystal structure?
- X-ray diffraction : Resolve C–H⋯O/S interactions and π-π stacking (e.g., thiophene-indole interactions at 3.5–4.0 Å) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 15–20% from H-bonds in related compounds) .
- Graph-set notation : Classify motifs (e.g., S(6) rings from intramolecular H-bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
